molecular formula C11H5NO4 B6268704 6-cyano-4-oxo-4H-chromene-2-carboxylic acid CAS No. 35794-59-3

6-cyano-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B6268704
CAS No.: 35794-59-3
M. Wt: 215.2
InChI Key:
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Description

6-cyano-4-oxo-4H-chromene-2-carboxylic acid is a heterocyclic compound belonging to the class of chromene derivatives It is characterized by a chromene ring system with a cyano group at the 6-position, a carboxylic acid group at the 2-position, and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-4-oxo-4H-chromene-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of salicylaldehyde with malononitrile in the presence of a base to form 2-amino-4H-chromene-3-carbonitrile. This intermediate is then subjected to oxidation and subsequent carboxylation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-cyano-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of chromene-4,5-diones.

    Reduction: Formation of 6-cyano-4-hydroxy-4H-chromene-2-carboxylic acid.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

6-cyano-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-cyano-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-oxo-4H-chromene-2-carboxylic acid
  • 4-oxo-4H-chromene-2-carboxylic acid
  • 6-methyl-4-oxo-4H-chromene-2-carboxylic acid

Uniqueness

6-cyano-4-oxo-4H-chromene-2-carboxylic acid is unique due to the presence of the cyano group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other chromene derivatives. This structural feature enhances its potential as a versatile scaffold for drug development and other applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-cyano-4-oxo-4H-chromene-2-carboxylic acid involves the condensation of 4-hydroxycoumarin with malonic acid followed by decarboxylation and cyano group introduction.", "Starting Materials": [ "4-hydroxycoumarin", "malonic acid", "sodium ethoxide", "sodium cyanide", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxycoumarin with malonic acid in the presence of sulfuric acid and ethanol to form 4-oxo-4H-chromene-2-carboxylic acid", "Step 2: Decarboxylation of 4-oxo-4H-chromene-2-carboxylic acid with sodium ethoxide in ethanol to form 4-hydroxy-6-methoxycoumarin", "Step 3: Conversion of 4-hydroxy-6-methoxycoumarin to 6-cyano-4-oxo-4H-chromene-2-carboxylic acid by reacting with sodium cyanide in ethanol and water in the presence of sulfuric acid" ] }

CAS No.

35794-59-3

Molecular Formula

C11H5NO4

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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